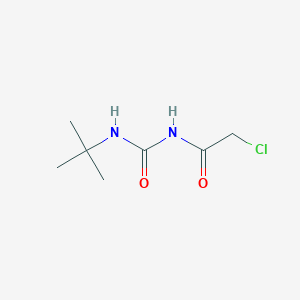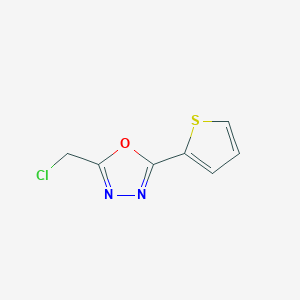
2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide, also known as 2-chloro-N-phenylsulfonyl-phenylacetamide, is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid with a melting point of 155-157°C and a boiling point of 242-244°C. This compound is soluble in water and has a molecular weight of 288.8 g/mol. It is an important intermediate in the synthesis of pharmaceuticals and other organic compounds.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide and its derivatives are primarily involved in synthetic and structural chemistry research. One study focused on the synthesis, polarity, and structure of related chloroacetamide and diphenylthiophosphoryl derivatives. These compounds exhibit distinct conformations and are used to understand the molecular interactions and structural dynamics in organic compounds (Ishmaeva et al., 2015). Similarly, the synthesis and antimicrobial activity of sulfide and sulfone derivatives of related thiazole and acetamide compounds have been explored for their potential as antibacterial agents against various bacterial and fungal strains (Badiger et al., 2013).
Crystallography and Molecular Interactions
Crystal and molecular structures of closely related compounds have been characterized to understand their supramolecular architectures, which involve various non-covalent interactions contributing to the structural integrity and properties of the compounds (Chi et al., 2018). This research aids in the design of new materials with desired physical and chemical properties.
Comparative Metabolism Studies
Although the focus is not directly on 2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide, comparative metabolism studies of chloroacetamide herbicides in human and rat liver microsomes provide insights into the metabolic pathways and potential toxicological profiles of structurally related acetamide compounds. These studies help in understanding the bioactivation and detoxification mechanisms of acetamides in biological systems (Coleman et al., 2000).
Synthesis and Characterization of Derivatives
Research on the synthesis and characterization of N-substituted sulfanilamide derivatives, including thermal and antimicrobial studies, indicates the potential of chloroacetamide derivatives in developing new pharmaceuticals and materials with specific biological activities (Lahtinen et al., 2014).
Propiedades
IUPAC Name |
2-chloro-N-(2-phenylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c15-10-14(17)16-12-8-4-5-9-13(12)18-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSQCHYBQXPMOKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368538 |
Source


|
| Record name | 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(2-phenylsulfanyl-phenyl)-acetamide | |
CAS RN |
22504-08-1 |
Source


|
| Record name | 2-Chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-[2-(phenylsulfanyl)phenyl]acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)



![Isopropyl 2-[(chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1349601.png)
![1-[(3,4-Dimethylphenyl)sulfonyl]piperazine](/img/structure/B1349610.png)

![2-{[(2-Methoxyphenyl)amino]methyl}phenol](/img/structure/B1349619.png)
![4-Chloro-2-(chloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B1349633.png)
![4-Chloro-2-(chloromethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B1349634.png)
